N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
Overview
Description
N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide is a useful research compound. Its molecular formula is C16H22N4O2S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.14634713 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Structure and Hydrogen-Bonding Patterns
Research on compounds with similar structures to N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide has focused on understanding their hydrogen-bonding patterns. For example, studies have investigated the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are linked into chains or sheets by a combination of hydrogen bonds, showcasing the intricate molecular interactions that influence the compound's physical properties and potentially its biological activity (López et al., 2010).
Synthesis and Biological Evaluation
Another area of focus is the synthesis and biological evaluation of derivatives, such as 5-methyl-4-phenyl thiazole derivatives, for their anticancer activity. These studies involve synthesizing and characterizing compounds structurally related to this compound and evaluating their efficacy against various cancer cell lines to determine their potential as anticancer agents (Evren et al., 2019).
Antimicrobial Activity
Research also extends to the synthesis of new derivatives and evaluation of their antimicrobial activity. Compounds related to the given chemical structure have been synthesized and tested against various bacterial and fungal strains to explore their potential as antimicrobial agents. This research contributes to the development of new antimicrobial compounds that can address the challenge of antibiotic resistance (Baviskar et al., 2013).
Photophysical Properties
The influence of substituents on the photophysical properties of related compounds has also been studied. These studies involve synthesizing derivatives with various electron-donor and electron-acceptor substituents and analyzing their absorption and fluorescence properties. Such research is crucial for developing compounds with potential applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or as photodynamic therapy agents (Guzow et al., 2005).
Properties
IUPAC Name |
N-tert-butyl-2-[[5-[hydroxy(phenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-16(2,3)17-12(21)10-23-15-19-18-14(20(15)4)13(22)11-8-6-5-7-9-11/h5-9,13,22H,10H2,1-4H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPROUUVKVFSCFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(N1C)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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